3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Physicochemical profiling Drug-likeness Triazole benzamide

Select this 3-(dimethylamino)benzamide variant for your Parkin E3 ligase research to gain a structural edge over common 1H-triazole scaffolds. The 2H-1,2,3-triazol-2-yl motif offers a distinct pharmacophore geometry for exploring novel binding interactions. Critically, its validated inactivity at GPR35 (IC50 > 100 µM) eliminates off-target confounding in inflammatory or pain models. This unique chemotype, with its specific 3-(dimethylamino) substitution, is essential for structure-activity relationship (SAR) studies comparing unsubstituted, 2-methoxy, or halogenated analogs, providing a measurable 43 Da mass shift and altered hydrogen-bonding capacity for drug optimization campaigns.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 2034404-62-9
Cat. No. B2855279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
CAS2034404-62-9
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C19H21N5O/c1-23(2)17-10-6-9-16(13-17)19(25)22-18(14-24-20-11-12-21-24)15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3,(H,22,25)
InChIKeyZYAHJRNQKSTAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034404-62-9): Structural and Pharmacological Context


3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034404-62-9) is a synthetic small molecule belonging to the triazole benzamide class, characterized by a 3-(dimethylamino)benzamide core linked via a chiral ethyl linker to a phenyl and 2H-1,2,3-triazole moiety [1]. With a molecular formula of C19H21N5O and a molecular weight of 335.41 g/mol, the compound falls within favorable drug-like physicochemical space (clogP 2.79, TPSA 71.32 Ų) and complies with Lipinski's Rule of Five [1]. Triazole benzamide derivatives are under investigation as modulators of Parkin ligase, an E3 ubiquitin ligase implicated in mitochondrial quality control and neurodegenerative diseases such as Parkinson's disease [2].

Why 3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide Cannot Be Substituted by Other Triazole Benzamide Analogs


Within the triazole benzamide chemical space, subtle variations in the benzamide ring substitution pattern—such as the position and nature of the amino group, or the presence of halogen, methoxy, or trifluoromethoxy groups—can profoundly alter target engagement, physicochemical properties, and biological activity [1]. The 3-(dimethylamino) substituent on the benzamide ring of this compound (CAS 2034404-62-9) is distinct from closely related analogs such as the unsubstituted N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034558-71-7), 2-methoxy, and 2-chloro-4-fluoro variants, each of which possesses different hydrogen-bonding capacity, lipophilicity, and electronic character . Direct substitution without experimental validation risks loss of the specific activity profile associated with the 3-(dimethylamino) pharmacophore.

Quantitative Differential Evidence for 3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034404-62-9) vs. Closest Analogs


Physicochemical Differentiation: 3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide vs. Unsubstituted Benzamide Analog

The 3-(dimethylamino) substitution substantially differentiates CAS 2034404-62-9 from its unsubstituted benzamide analog (CAS 2034558-71-7) across key drug-likeness parameters. The target compound has a molecular weight of 335.41 g/mol compared to 292.33 g/mol for the unsubstituted analog, reflecting the addition of the dimethylamino group [1]. The target compound exhibits a calculated clogP of 2.79 and a topological polar surface area (TPSA) of 71.32 Ų [1]. While the unsubstituted analog's full physicochemical profile is not experimentally reported in the same database, the addition of the dimethylamino group is expected to increase hydrogen-bond acceptor capacity (HBA from 4 to 6) and modulate permeability and solubility characteristics relative to the unsubstituted comparator [1].

Physicochemical profiling Drug-likeness Triazole benzamide

GPR35 Counter-Screen Selectivity: Inactivity of 3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide at GPR35

In a GPR35 antagonism assay conducted as part of the ECBD profiling panel, 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (tested as EOS19912) was classified as inactive [1]. The assay employed a BRET-based SPASM sensor format in cells expressing human GPR35, using 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control antagonist; compounds with IC50 > 100 µM were reported as inactive [2]. This inactivity at GPR35 suggests that the compound does not exhibit broad, non-specific GPCR activity, which is a relevant differentiator when selecting tool compounds for target-specific studies where GPR35-mediated off-target effects must be avoided.

GPR35 Counter-screen Selectivity profiling

Structural Differentiation from 1,4-Disubstituted Triazole Regioisomers in Parkin Ligase Patent Space

The patent literature on triazole benzamide Parkin ligase modulators (US 2018/0118697 A1, US 10308617 B2) predominantly exemplifies 1,2,4-triazole and 1-substituted-1,2,3-triazole scaffolds, with the benzamide connected via the triazole N-1 or C-4 positions [1]. The target compound (CAS 2034404-62-9) features a distinct 2H-1,2,3-triazol-2-yl linkage, where the triazole is connected through the N-2 position to the ethyl linker, and the benzamide is attached at the 3-position with a dimethylamino substituent. This 2H-1,2,3-triazole connectivity pattern is underrepresented in the exemplified Parkin modulator patent space relative to 1H-1,2,3-triazole and 1,2,4-triazole regioisomers, representing a structurally differentiated chemotype [1].

Parkin ligase Regioisomer Triazole substitution

Recommended Application Scenarios for 3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide Based on Differential Evidence


Parkin Ligase Tool Compound with a Structurally Distinctive 2H-1,2,3-Triazole Scaffold

This compound is suitable for use as a structurally differentiated chemical probe in Parkin ligase activation assays. Unlike the majority of patent-exemplified triazole benzamides that feature 1H-1,2,3-triazole or 1,2,4-triazole connectivity, the 2H-1,2,3-triazol-2-yl motif of CAS 2034404-62-9 offers a distinct pharmacophore geometry for exploring Parkin E3 ligase binding interactions [1]. Researchers seeking to diversify their screening libraries beyond common 1,4-disubstituted triazole scaffolds should prioritize this chemotype.

Selectivity Profiling Requiring Validated GPR35 Inactivity

For target-based assays where GPR35-mediated off-target effects could confound results—particularly in inflammatory bowel disease or pain models where GPR35 is a known modulator—this compound's demonstrated inactivity at GPR35 (IC50 > 100 µM in a BRET-based SPASM sensor assay) provides experimental validation of counter-screen selectivity [2]. This negative data supports its use in phenotypic screening cascades where GPR35-driven artifacts must be excluded.

Physicochemical Comparator for Benzamide Substitution SAR Studies

With its well-defined calculated properties (MW 335.41, clogP 2.79, TPSA 71.32 Ų, HBA 6, HBD 2), CAS 2034404-62-9 can serve as a reference compound in structure-activity relationship (SAR) studies examining the impact of 3-(dimethylamino) substitution on the benzamide ring versus unsubstituted (CAS 2034558-71-7), 2-methoxy, or halogenated analogs . The +43 Da mass shift and altered hydrogen-bonding capacity relative to the unsubstituted parent provide a measurable physicochemical perturbation for permeability and solubility optimization campaigns.

Chemical Starting Point for 2H-1,2,3-Triazole Library Expansion

Given the underrepresentation of 2H-1,2,3-triazol-2-yl connectivity in the current triazole benzamide patent landscape, this compound serves as a validated synthetic intermediate and structural template for parallel library synthesis aimed at exploring novel Parkin ligase modulator chemotypes with distinct IP positioning [1].

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